molecular formula C20H21FN2O6S B4182726 2-[2-(4-{[6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]SULFONYL}ANILINO)-2-OXOETHOXY]ACETIC ACID

2-[2-(4-{[6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]SULFONYL}ANILINO)-2-OXOETHOXY]ACETIC ACID

Cat. No.: B4182726
M. Wt: 436.5 g/mol
InChI Key: DBVXSRQLTWGNCC-UHFFFAOYSA-N
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Description

2-[2-(4-{[6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]SULFONYL}ANILINO)-2-OXOETHOXY]ACETIC ACID is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline moiety, a sulfonyl group, and an acetic acid derivative. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-{[6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]SULFONYL}ANILINO)-2-OXOETHOXY]ACETIC ACID typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:

    Formation of the quinoline moiety: This can be achieved through a cyclization reaction involving aniline derivatives and suitable aldehydes or ketones.

    Introduction of the sulfonyl group: This step involves the sulfonylation of the quinoline derivative using sulfonyl chlorides under basic conditions.

    Coupling with the phenylamine derivative: The sulfonylated quinoline is then coupled with a phenylamine derivative through a nucleophilic substitution reaction.

    Formation of the acetic acid derivative: The final step involves the esterification or amidation of the intermediate compound with acetic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-{[6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]SULFONYL}ANILINO)-2-OXOETHOXY]ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the quinoline moiety or the sulfonyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline or phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-[2-(4-{[6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]SULFONYL}ANILINO)-2-OXOETHOXY]ACETIC ACID can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as a biochemical probe or as a lead compound in drug discovery. Its ability to interact with biological macromolecules makes it a candidate for studying enzyme inhibition or receptor binding.

Medicine

In medicine, this compound may have potential therapeutic applications. It could be explored for its anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[2-(4-{[6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]SULFONYL}ANILINO)-2-OXOETHOXY]ACETIC ACID involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Compounds such as quinine and chloroquine share the quinoline moiety and have been studied for their antimalarial properties.

    Sulfonyl-containing compounds: Sulfonamides, which contain the sulfonyl group, are known for their antibacterial activity.

    Acetic acid derivatives: Compounds like acetylsalicylic acid (aspirin) are well-known for their anti-inflammatory effects.

Uniqueness

What sets 2-[2-(4-{[6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]SULFONYL}ANILINO)-2-OXOETHOXY]ACETIC ACID apart is the combination of these functional groups in a single molecule. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[2-[4-[(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]anilino]-2-oxoethoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O6S/c1-13-2-3-14-10-15(21)4-9-18(14)23(13)30(27,28)17-7-5-16(6-8-17)22-19(24)11-29-12-20(25)26/h4-10,13H,2-3,11-12H2,1H3,(H,22,24)(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBVXSRQLTWGNCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(N1S(=O)(=O)C3=CC=C(C=C3)NC(=O)COCC(=O)O)C=CC(=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(4-{[6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]SULFONYL}ANILINO)-2-OXOETHOXY]ACETIC ACID
Reactant of Route 2
Reactant of Route 2
2-[2-(4-{[6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]SULFONYL}ANILINO)-2-OXOETHOXY]ACETIC ACID
Reactant of Route 3
Reactant of Route 3
2-[2-(4-{[6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]SULFONYL}ANILINO)-2-OXOETHOXY]ACETIC ACID
Reactant of Route 4
2-[2-(4-{[6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]SULFONYL}ANILINO)-2-OXOETHOXY]ACETIC ACID
Reactant of Route 5
Reactant of Route 5
2-[2-(4-{[6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]SULFONYL}ANILINO)-2-OXOETHOXY]ACETIC ACID
Reactant of Route 6
2-[2-(4-{[6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]SULFONYL}ANILINO)-2-OXOETHOXY]ACETIC ACID

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